2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile typically involves the diazotization of 4-(Diethylamino)-o-toluidine followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 4-(Diethylamino)-o-toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3,5-dinitrobenzonitrile in a basic medium, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The nitro groups (NO2) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.
Scientific Research Applications
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reversible isomerization between trans and cis forms, which can affect its binding to biological molecules. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Diethylamino)-phenyl)azo)-3,5-dinitrobenzonitrile
- 2-((4-(Dimethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
- 2-((4-(Diethylamino)-o-tolyl)azo)-4,6-dinitrobenzonitrile
Uniqueness
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
70873-13-1 |
---|---|
Molecular Formula |
C18H18N6O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H18N6O4/c1-4-22(5-2)14-6-7-16(12(3)8-14)20-21-18-13(11-19)9-15(23(25)26)10-17(18)24(27)28/h6-10H,4-5H2,1-3H3 |
InChI Key |
OJNGWWKPTBFTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.